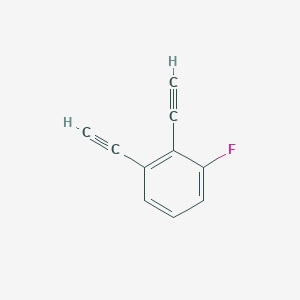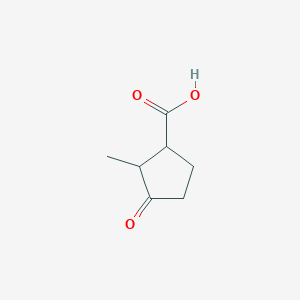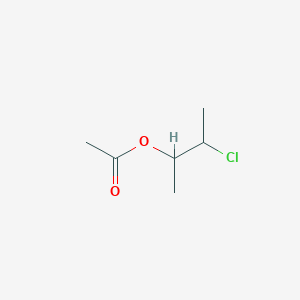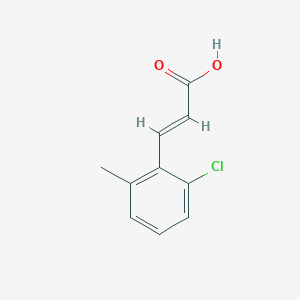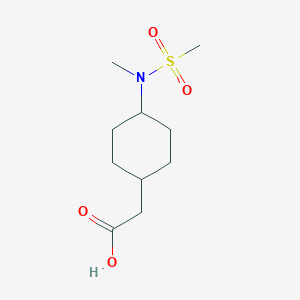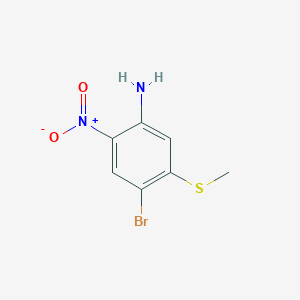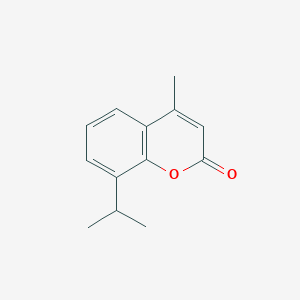
4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one derivatives, including 4-methyl-8-(1-methylethyl)-, can be achieved through various methods. One common approach involves the use of alkaline protease from Bacillus licheniformis, which catalyzes a domino Knoevenagel/intramolecular transesterification reaction . This method allows for the selective synthesis of the desired compound by adjusting parameters such as solvent, water content, and temperature.
Industrial Production Methods: Industrial production of 2H-1-Benzopyran-2-one derivatives often involves the use of metal-based homogeneous and heterogeneous catalyst systems. These methods enable the efficient and scalable production of coumarin derivatives, which are widely used in the development of novel drugs and other applications .
Análisis De Reacciones Químicas
Types of Reactions: 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 2H-1-Benzopyran-2-one derivatives include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure .
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties . Additionally, this compound is used in the development of corrosion inhibitors for metals and alloys .
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and induce apoptosis in cancer cells . The compound’s effects are mediated through its ability to modulate various signaling pathways and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- include other coumarin derivatives such as 2H-1-Benzopyran-2-one, 6-methyl- and 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl- .
Uniqueness: What sets 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- apart from other similar compounds is its unique combination of substituents, which confer distinct biological activities and chemical properties. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable tool in various scientific research applications .
Propiedades
Número CAS |
923019-31-2 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
4-methyl-8-propan-2-ylchromen-2-one |
InChI |
InChI=1S/C13H14O2/c1-8(2)10-5-4-6-11-9(3)7-12(14)15-13(10)11/h4-8H,1-3H3 |
Clave InChI |
OLLFKOMMNNNMHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC=C2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)
![2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid](/img/structure/B12082417.png)
![[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12082421.png)
